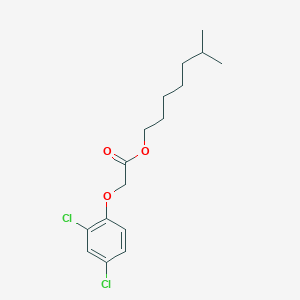
2,4-D イソオクチルエステル
概要
説明
2,4-D Isooctyl ester is a compound with the molecular formula C16H22Cl2O3 . It appears as white crystals in commerce, or as a brown or dark brown liquid . It is a selective herbicide of chlorophenoxy compound with higher boiling point, low volatility, and low drift, which is used to control broadleaf weeds in a variety of settings from crops, lawns, to forests .
Molecular Structure Analysis
The molecular weight of 2,4-D Isooctyl ester is 333.2 g/mol . The IUPAC name for the compound is 6-methylheptyl 2-(2,4-dichlorophenoxy)acetate . The InChI and Canonical SMILES representations provide more detailed structural information .
Chemical Reactions Analysis
The main degradation mechanism of 2,4-D Isooctyl ester is the hydrolysis of esters . The photolysis half-lives of 2,4-D Isooctyl ester with initial concentration of 1, 3 and 5 mg/L in buffer solution with pH value of 7 were 63.0, 43.3 and 40.8 h, respectively . The main product of the hydrolysis and photolysis of 2,4-D Isooctyl ester is 2,4-D .
Physical and Chemical Properties Analysis
2,4-D Isooctyl ester is insoluble in water . It has a melting point of 140.5°C . The Octanol/Water partition coefficient at 25°C is log P = 2.7 at pH 1; 0.18 at pH 5; -0.83 .
科学的研究の応用
コムギとエギロプス・タウシにおける分げつ調節
2,4-D イソオクチルエステルは、コムギ(Triticum aestivum)とエギロプス・タウシ(一種の草)における分げつ(枝分かれ)を調節することが判明しました。 この研究では、2 つの種が、オーキシン系除草剤である 2,4-D イソオクチルエステルに対する分げつ感受性に違いを示すことがわかりました . この研究は、オーキシンによる分げつ調節のメカニズムをさらに理解するのに役立ちます .
内生植物ホルモン応答
同じ研究では、2,4-D イソオクチルエステルが、これらの植物における内生植物ホルモン応答に影響を与えることもわかりました。 たとえば、2,4-D イソオクチルエステル処理後、コムギではアブシジン酸(ABA)のレベルが有意に増加したのに対し、エギロプス・タウシでは ABA のレベルは比較的安定していました。 タウシ .
コムギと土壌における消散と残留
別の研究では、コムギと土壌における 2,4-D イソオクチルエステルの消散と残留量が調査されました . この農薬は、コムギの苗または土壌のいずれにおいても、消散速度が速く、半減期は 1.0 日から 3.0 日でした .
食品および環境に対する安全性
コムギの穀物における最終的な残留量は、コーデックスの MRL(2.0 mg/kg)を大幅に下回りました。 この除草剤をコムギ畑の雑草防除に使用する場合、食品および環境に対する安全性は確保できると考えられます .
広葉雑草の防除
2,4-D イソオクチルエステルは、クロロフェノキシ化合物系の選択的除草剤で、沸点がより高く、揮発性とドリフトが低いため、作物、芝生、森林など、さまざまな場所で広葉雑草の防除に使用されます .
土壌微生物への影響
別の研究では、0.95 kg 2,4-D/ha に相当する割合での DMA 塩と 10 エステルの施用により、土壌細菌、菌類、放線菌の個体数が 10% から 30% 減少することがわかり、エステルの方が減少量が大きかった .
作用機序
Target of Action
The primary target of 2,4-D Isooctyl Ester is the auxin hormone system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for plant body development, including cell division, elongation, and differentiation .
Mode of Action
2,4-D Isooctyl Ester acts as a synthetic auxin, mimicking the natural plant hormone . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid . It interferes with normal plant growth processes, causing uncontrolled and disorganized growth, which eventually leads to the death of the plant .
Biochemical Pathways
The compound affects plant hormone metabolism and signal transduction pathways . Specifically, it alters auxin biosynthesis and signaling, leading to changes in the levels of other hormones such as abscisic acid (ABA) and cytokinin (CTK) . For instance, after 2,4-D Isooctyl Ester treatment, a significant increase in ABA levels was observed in Triticum aestivum, whereas ABA levels were relatively stable in Aegilops tauschii . The herbicide induced more CTK accumulation in Ae. tauschii than in T. aestivum .
Pharmacokinetics
The main degradation mechanism of 2,4-D Isooctyl Ester is the hydrolysis of esters . The hydrolysis half-lives of 2,4-D Isooctyl Ester with initial concentration of 5 mg/L were 346.6, 231.0, and 173.3 hours at 15, 25, and 35 ℃, respectively, under neutral (pH 7) conditions . The main product of the hydrolysis and photolysis of 2,4-D Isooctyl Ester is 2,4-D .
Result of Action
The action of 2,4-D Isooctyl Ester leads to significant changes in plant growth. For example, it was found that Triticum aestivum and Aegilops tauschii exhibited different tillering sensitivities to the auxin herbicide 2,4-D Isooctyl Ester . At 3 days post-application, tiller bud growth was inhibited by 77.50% in T. aestivum, corresponding to 2.0-fold greater inhibition than that in Ae. tauschii (38.71%) .
Action Environment
The environmental behavior of 2,4-D Isooctyl Ester is influenced by various factors such as temperature, pH values, types of water, and light sources . For instance, the hydrolysis rates of 2,4-D Isooctyl Ester in paddy water, tap water, and river water were higher than that in distilled water . Under the irradiation of a 300 W mercury lamp, the photolysis rates of 2,4-D Isooctyl Ester under acidic condition were higher than that under neutral and alkaline conditions .
Safety and Hazards
生化学分析
Biochemical Properties
2,4-D Isooctyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect phytohormone signal transduction pathways in plant tillers, with significant effects on auxin, cytokinin, abscisic acid (ABA), gibberellin (GA), and brassinosteroid signaling .
Cellular Effects
The effects of 2,4-D Isooctyl ester on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to inhibit plant height and fresh weight in green foxtail after application .
Molecular Mechanism
At the molecular level, 2,4-D Isooctyl ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to affect auxin biosynthesis and signaling in different species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-D Isooctyl ester change over time. It has been observed that the hydrolysis half-lives of 2,4-D Isooctyl ester with initial concentration of 1, 3, and 5 mg/L in buffer solution with pH value of 7 were 63.0, 43.3, and 40.8 hours, respectively .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 2,4-D Isooctyl ester in animal models are limited, it’s known that 2,4-D generally has moderate toxicity to birds and mammals, is slightly toxic to fish and aquatic invertebrates, and is practically nontoxic to honeybees .
Metabolic Pathways
2,4-D Isooctyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
Current knowledge is limited, but it’s clear that this compound has significant effects on plant physiology and biochemistry .
特性
IUPAC Name |
6-methylheptyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2O3/c1-12(2)6-4-3-5-9-20-16(19)11-21-15-8-7-13(17)10-14(15)18/h7-8,10,12H,3-6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPLSOGERZQYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2O3 | |
| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ded-weed lv-69 67 percent 2,4-d isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), Yellow-brown liquid; [HSDB] Brown-yellow liquid; [MSDSonline] | |
| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-D isooctyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
317 °C | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
119 °F (NTP, 1992), Greater than 175 °F (open cup) /2,4-D esters/ | |
| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in oils /2,4-D esters/, In water, 0.0324 mg/l @ 25 °C | |
| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.025 at 77.4 °F (NTP, 1992) - Denser than water; will sink, 1.14-1.17 g/ml @ 20 °C | |
| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.2 mmHg at 64.4 °F ; 10.9 mmHg at 86.0 °F (NTP, 1992), 0.00000706 [mmHg], 7.06X10-6 mm Hg @ 25 °C | |
| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-D isooctyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-brown liquid | |
CAS No. |
25168-26-7 | |
| Record name | DED-WEED LV-69 67 PERCENT 2,4-D ISOOCTYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20099 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-D-isoctyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctyl (2,4-dichlorophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-D-ISOCTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GLT14C7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
12 °C | |
| Record name | 2,4-D ISOOCTYL ESTERS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)












